![molecular formula C17H11N3O4S B2991848 N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1207009-08-2](/img/structure/B2991848.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

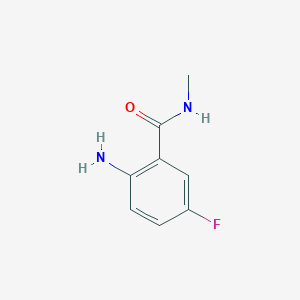

Descripción

This compound is a derivative of benzo[c][1,2,5]thiadiazole and chromene . Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . Chromenes are a class of organic compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like cyanation or other types of substitution reactions . The exact synthesis process for this specific compound is not available in the literature I have access to.Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Aplicaciones Científicas De Investigación

Photovoltaic Applications

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for its use in photovoltaic devices . These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The BTZ group serves as an internal acceptor within donor-acceptor-donor (D-A-D) structures, which are crucial for the efficient conversion of light into electricity .

Organophotocatalysis

BTZ-based compounds have been identified as potential visible-light organophotocatalysts . Although their use in this field has not been deeply studied, the electron donor-acceptor systems they form are promising for initiating chemical reactions under light irradiation. This could revolutionize the way certain chemical processes are conducted, making them more energy-efficient .

Enzyme Inhibition

Related BTZ compounds have shown potential as enzyme inhibitors . They can bind to the active sites of various enzymes, including proteases, phosphatases, and kinases, thereby inhibiting their activity. This property is significant for the development of new pharmaceuticals and therapeutic agents .

Optoelectronic Materials

The compound’s BTZ core is also of interest in the field of optoelectronics . It contributes to the balance between planarity and π delocalization, which is essential for materials that are used in electronic devices that interact with light, such as LEDs and photodetectors .

Photodynamic Therapy

BTZ derivatives have been explored as photosensitizers in photodynamic therapy (PDT). They can generate reactive oxygen species upon irradiation, which is a method used to destroy cancer cells and block tumor growth. This application is particularly promising for the treatment of various cancers .

Fluorescent Probes

Due to the fluorescent properties of BTZ motifs, these compounds can be used as fluorescent probes for bioimaging. They can help in visualizing cellular structures like lipid droplets, mitochondria, and plasma membranes, which is valuable for both research and diagnostic purposes .

Chemical Synthesis

The BTZ group is also useful in chemical synthesis . It can be incorporated into various molecules to enhance their properties or to serve as a building block for more complex chemical structures. This versatility makes it a valuable component in synthetic chemistry .

Environmental Sustainability

Lastly, the use of BTZ-based compounds aligns with the goals of environmental sustainability . They offer a “traceless” reagent option in light-mediated chemical reactions, reducing the reliance on precious metals and other non-renewable resources .

Direcciones Futuras

Compounds with similar structures have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . This suggests that “N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” could also have potential applications in these areas.

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c1-23-13-7-2-4-9-8-10(17(22)24-15(9)13)16(21)18-11-5-3-6-12-14(11)20-25-19-12/h2-8H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNQWTVLCIDKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)

![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B2991769.png)

![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)

![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2991780.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)

![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)